molecular formula C16H19N3OS B2597571 (3-Phenylpyrrolidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1208434-75-6

(3-Phenylpyrrolidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No. B2597571
CAS RN: 1208434-75-6
M. Wt: 301.41
InChI Key: OJUNYTBJAJOBBU-UHFFFAOYSA-N
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Description

(3-Phenylpyrrolidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of pyrrolidine and thiadiazole derivatives, which have been widely studied for their pharmacological properties.

Scientific Research Applications

Antimicrobial and Antibacterial Activity

Research on thiadiazole derivatives, including those structurally related to the mentioned compound, has shown promising antibacterial and antimicrobial properties. For instance, the synthesis and antimicrobial activity evaluation of novel thiadiazole derivatives have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria. This suggests the potential for the development of new antimicrobial agents from thiadiazole-based compounds, which could be crucial in addressing the growing issue of antibiotic resistance (Murthy & Shashikanth, 2012).

Anticancer Activity

Thiadiazole derivatives have also been studied for their antitumor and anticancer activities. The synthesis and evaluation of thiadiazole compounds have identified several derivatives with inhibitory effects on various cancer cell lines, including leukemia, lung cancer, and renal cancer. These findings highlight the potential of thiadiazole-based compounds in cancer therapy, offering a foundation for further research into their mechanism of action and therapeutic efficacy (Rajak et al., 2009).

Antioxidant and Anti-inflammatory Activity

Additionally, research into benzophenone-tagged thiazolidinone analogs has revealed potent antioxidant properties, indicating the utility of thiadiazole and related compounds in combating oxidative stress, a contributing factor to numerous diseases. This suggests the relevance of these compounds in the development of new antioxidant therapies (Lakshmi Ranganatha et al., 2014).

Molecular Docking Studies

Molecular docking studies of thiadiazole derivatives have provided insights into their potential antibacterial activity by elucidating the interaction between these compounds and bacterial enzymes or proteins. This approach aids in understanding the molecular basis of their antibacterial action, guiding the design of more effective antibacterial agents (Shahana & Yardily, 2020).

properties

IUPAC Name

(3-phenylpyrrolidin-1-yl)-(4-propylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-2-6-14-15(21-18-17-14)16(20)19-10-9-13(11-19)12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUNYTBJAJOBBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2CCC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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